4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
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Description
4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.228. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
Research demonstrates the utility of related compounds in synthesizing a variety of heterocycles, including pyrazoles and pyrazolones, which are of significant interest in medicinal chemistry and materials science. For instance, derivatives have been used in the regiospecific synthesis of five and six-membered heterocycles, offering a pathway to explore new chemical entities with potential biological activity (Mahata et al., 2003). Additionally, the synthesis of highly substituted pyrazole ligands and their complexes with metal ions like platinum(II) and palladium(II) has been reported, highlighting the versatility of such compounds in coordinating chemistry and potential applications in catalysis and materials science (Budzisz et al., 2004).
Corrosion Inhibition
A notable application in the petroleum industry is the use of pyrazol derivatives for corrosion mitigation of N80 steel in acidizing environments. These derivatives exhibit excellent corrosion inhibition efficiency, suggesting their potential as green inhibitors for industrial applications (Singh et al., 2020).
Structural Analysis and Tautomerism
Studies on NH-pyrazoles derived from similar compounds have provided insights into their structural properties and tautomerism, both in solution and the solid state. This research contributes to a deeper understanding of the chemical behavior of pyrazoles, which is crucial for their application in various scientific domains (Cornago et al., 2009).
Antimicrobial Activity
The antimicrobial activity of pyrazol-4-yl- and 2H-chromene-based substituted anilines, derived from processes involving similar compounds, underscores the potential of these molecules in developing new antimicrobial agents. This application is particularly relevant given the ongoing challenge of antibiotic resistance (Banoji et al., 2022).
Properties
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)12-6-8-7-13-14-11(8)15/h2-7H,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDICLHFYMDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CNNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501150837 |
Source
|
Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1164524-10-0 |
Source
|
Record name | (4E)-2,4-Dihydro-4-[[(3-methoxyphenyl)amino]methylene]-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501150837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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